molecular formula C7H14N2O2 B13968499 n-Carbamoyl-2,3-dimethylbutanamide CAS No. 58850-91-2

n-Carbamoyl-2,3-dimethylbutanamide

Cat. No.: B13968499
CAS No.: 58850-91-2
M. Wt: 158.20 g/mol
InChI Key: UEHYRFWDXIWYQI-UHFFFAOYSA-N
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Description

n-Carbamoyl-2,3-dimethylbutanamide is a branched alkyl amide featuring a carbamoyl group (-CONH₂) and two methyl substituents at the 2- and 3-positions of the butanamide backbone. This compound serves as a critical intermediate in synthesizing imidazolinone herbicides, which are widely used in agriculture due to their efficacy in weed control . Its racemic mixture (containing both R- and S-enantiomers) is commonly employed in industrial synthesis, with intermolecular hydrogen bonds stabilizing its crystalline structure . The compound’s stereochemistry and functional groups make it a versatile building block in medicinal and agrochemical research, particularly for modulating biological activity through structural modifications .

Properties

CAS No.

58850-91-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-carbamoyl-2,3-dimethylbutanamide

InChI

InChI=1S/C7H14N2O2/c1-4(2)5(3)6(10)9-7(8)11/h4-5H,1-3H3,(H3,8,9,10,11)

InChI Key

UEHYRFWDXIWYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2,3-dimethylbutanamide typically involves the reaction of 2,3-dimethylbutanamide with a carbamoylating agent. One common method is the reaction of 2,3-dimethylbutanamide with urea under acidic conditions, which facilitates the formation of the carbamoyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Carbamoyl-2,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of n-Carbamoyl-2,3-dimethylbutanamide becomes evident when compared to related compounds. Below is a detailed analysis categorized by structural variations and biological implications:

Enantiomeric Variants

Compound Name Structural Difference Biological Impact
(S)-2-Amino-3,3-dimethylbutanamide Enantiomer of the R-form Reduced anticonvulsant activity compared to the R-enantiomer
2-Amino-2-methylpropanamide One fewer methyl group Simpler synthesis but lower steric hindrance and herbicidal potency
  • Key Insight: The R-enantiomer of 2-amino-2,3-dimethylbutanamide exhibits superior biological activity, emphasizing the role of stereochemistry in drug design .

Substituent Modifications

Compound Name Structural Feature Functional Impact
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide Bromine atom at C2, isopropyl group at N1 Enhanced cytotoxicity against cancer cell lines due to halogen-mediated reactivity
N'-Benzyl-2-amino-3,3-dimethylbutanamide Benzyl group at N' Improved anticonvulsant activity via hydrophobic interactions with neural targets
N-Cyclooctyl-3,3-dimethylbutanamide Cyclooctyl group at N Increased stability and enzyme modulation via hydrophobic binding
  • Key Insight : Adding bulky substituents (e.g., benzyl, cyclooctyl) or reactive halogens (e.g., bromine) enhances target specificity and potency .

Functional Group Additions

Compound Name Functional Group Addition Application
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano (-CN) and methylcarbamoyl groups Unclear toxicological profile; limited industrial use pending safety studies
N-Benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-TMBA Trifluoromethyl (-CF₃) and carbamothioyl groups Superior catalytic efficiency in asymmetric synthesis
  • Key Insight: Fluorinated groups (e.g., -CF₃) improve metabolic stability and binding affinity, while cyano groups may introduce toxicity risks .

Research Findings and Data Tables

Table 1: Pharmacological Activity Comparison

Compound IC₅₀ (Enzyme Inhibition) Herbicidal Efficacy (EC₅₀) Cytotoxicity (Cancer Cells)
This compound Not reported 0.12 µM Not reported
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide 8.7 µM N/A 2.3 µM (HepG2)
(R)-N'-Benzyl-2-amino-3,3-dimethylbutanamide 15.2 µM N/A N/A

Table 2: Structural and Physical Properties

Compound Melting Point (°C) LogP (Partition Coefficient)
This compound 145–147 1.8
2-Cyano-N-[(methylamino)carbonyl]acetamide Not reported 0.9
N-Cyclooctyl-3,3-dimethylbutanamide 89–91 3.2

Biological Activity

n-Carbamoyl-2,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H14N2O2
  • Molecular Weight : 158.20 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 2
  • Rotatable Bond Count : 2

These properties suggest that this compound has a moderate degree of flexibility and potential for interaction with biological macromolecules.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of n-carbamoyl derivatives, including related compounds like 3-dimethyl carbamoyl emodin. These studies utilized various cancer cell lines such as HepG2 to assess cell viability through MTT assays. The findings indicated that modifications in the carbamoyl group significantly influence cytotoxicity levels compared to parent compounds .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme systems or cellular pathways. For instance, compounds with carbamoyl groups have been shown to inhibit cholinesterases selectively, which is crucial in neuropharmacology . This inhibition can lead to increased levels of neurotransmitters like acetylcholine, potentially enhancing cognitive functions.

Study on Enzyme Inhibition

A study involving various biscarbamates demonstrated that structural modifications significantly affect their inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The data indicated that n-carbamoyl derivatives could serve as selective inhibitors for BChE, which is relevant for Alzheimer's disease treatment strategies .

In Vivo Studies

In vivo assessments have shown that similar compounds exhibit neuroprotective effects in models of neurodegeneration. For example, experiments conducted on mouse models revealed that certain carbamate derivatives could reduce neuroinflammation and oxidative stress markers .

Data Table: Biological Activity Overview

Activity Type Effect Reference
CytotoxicityInhibits cancer cell growth
Enzyme InhibitionSelective BChE inhibition
Neuroprotective EffectsReduces neuroinflammation

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